molecular formula C30H22N2O4 B11656050 2-(4-Benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(4-Benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11656050
M. Wt: 474.5 g/mol
InChI Key: RROZJEZUDHBUAL-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoylphenyl group, a dimethylphenyl group, and a dioxo-dihydro-isoindole carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoylphenyl and dimethylphenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other isoindole derivatives and benzoylphenyl compounds.
  • Similar compounds include this compound analogs with different substituents on the phenyl rings.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

Molecular Formula

C30H22N2O4

Molecular Weight

474.5 g/mol

IUPAC Name

2-(4-benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C30H22N2O4/c1-18-7-6-10-26(19(18)2)31-28(34)22-13-16-24-25(17-22)30(36)32(29(24)35)23-14-11-21(12-15-23)27(33)20-8-4-3-5-9-20/h3-17H,1-2H3,(H,31,34)

InChI Key

RROZJEZUDHBUAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C

Origin of Product

United States

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